molecular formula C15H12N4O3S B13363300 (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate

Cat. No.: B13363300
M. Wt: 328.3 g/mol
InChI Key: HHTOXEZKJCWLAK-UHFFFAOYSA-N
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Description

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring fused with a benzene ring and a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the triazine ring can be formed through the reaction of an amine with a nitrile in the presence of a catalyst

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine-nicotinate compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate stands out due to its unique combination of a triazine ring, benzene ring, and nicotinate moiety This structural arrangement imparts specific chemical properties that are not found in the similar compounds listed above

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C15H12N4O3S/c1-23-13-11(6-4-8-16-13)15(21)22-9-19-14(20)10-5-2-3-7-12(10)17-18-19/h2-8H,9H2,1H3

InChI Key

HHTOXEZKJCWLAK-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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